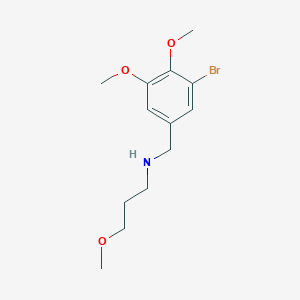
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine, also known as BDMT, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. BDMT is a tetrazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine is not yet fully understood, but it is believed to act on a variety of cellular pathways and receptors. Some studies have suggested that N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine may work by inhibiting the activity of certain enzymes, while others have suggested that it may act as a modulator of certain neurotransmitters.
Biochemical and Physiological Effects:
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have an effect on the cardiovascular system, with some studies suggesting that it may help to lower blood pressure and improve heart function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine in lab experiments is its wide range of potential applications. However, there are also some limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are a number of potential future directions for research into N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine, including further investigation into its potential as an anti-inflammatory and antitumor agent. Other potential areas of research include its potential as a modulator of certain neurotransmitters, as well as its effects on the cardiovascular system. Overall, N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a promising compound that has the potential to be a valuable tool for researchers in a variety of fields.
Synthesis Methods
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine can be synthesized using a variety of methods, including the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with propylamine and sodium azide. The resulting intermediate is then reacted with triethylorthoformate and hydrochloric acid to yield N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine.
Scientific Research Applications
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of areas. Some of the most promising applications of N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine include its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cells.
properties
Product Name |
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine |
|---|---|
Molecular Formula |
C13H18BrN5O2 |
Molecular Weight |
356.22 g/mol |
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C13H18BrN5O2/c1-4-5-19-13(16-17-18-19)15-8-9-6-10(14)12(21-3)11(7-9)20-2/h6-7H,4-5,8H2,1-3H3,(H,15,16,18) |
InChI Key |
JFKIZLCHUIFDNZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OC)OC |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)

![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)


![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)


![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)
